

Revolutionizing In Situ Hybridization: A Detailed Protocol for Cy3-YNE Labeling

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Compound of Interest

Compound Name: Cy3-YNE

Cat. No.: B12358307

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Advanced Application Notes for Enhanced In Situ Visualization

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of **Cy3-YNE** in in situ hybridization (ISH) protocols. This innovative method utilizes bioorthogonal click chemistry to achieve highly specific and efficient fluorescent labeling of nucleic acid targets within fixed cells and tissues. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction forms the core of this technique, enabling the covalent ligation of an alkyne-modified probe to an azide-functionalized fluorescent dye, such as Cy3. This approach offers significant advantages over traditional methods, including improved signal-to-noise ratios and the flexibility to use smaller, more accessible probes.

Principle of the Method

The **Cy3-YNE** ISH protocol is a two-step process. First, an oligonucleotide probe modified with an azide group is hybridized to the target RNA or DNA sequence within the cell or tissue. Following hybridization and stringent washes to remove unbound probes, a "click" reaction is performed in situ. This involves the introduction of a reaction cocktail containing **Cy3-YNE** (a Cy3 fluorophore with a terminal alkyne), a copper (I) source, a reducing agent, and a copper-

stabilizing ligand. The Cu(I) catalyzes the specific cycloaddition reaction between the probe's azide and the **Cy3-YNE**'s alkyne, resulting in a stable, fluorescently labeled target.

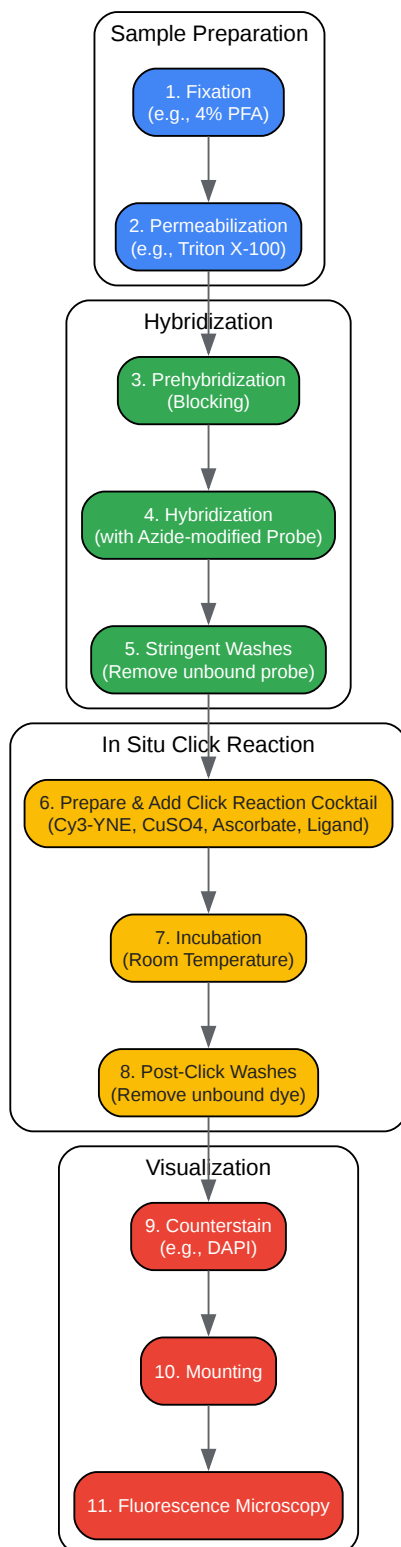
Quantitative Data Summary

For optimal results and reproducibility, the concentrations of key reagents in the in situ click reaction cocktail are critical. The following table provides recommended starting concentrations, which may require further optimization depending on the specific cell type, tissue, and target abundance.

Reagent	Stock Concentration	Working Concentration	Purpose
Cy3-Azide	1 mM in DMSO	1-10 μ M	Fluorescent reporter that "clicks" to the alkyne probe
Copper (II) Sulfate (CuSO ₄)	100 mM in H ₂ O	0.1-1 mM	Source of the catalytic Copper(I) ions
Sodium Ascorbate	500 mM in H ₂ O	2.5-5 mM	Reducing agent to convert Cu(II) to the active Cu(I) state
Ligand (e.g., THPTA or BTAA)	100 mM in H ₂ O	1-5 mM	Stabilizes the Cu(I) ion and improves reaction efficiency
Alkyne-modified Probe	100 μ M	1-100 nM	Binds to the target nucleic acid sequence

Experimental Workflow Diagram

Cy3-YNE In Situ Hybridization Workflow

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